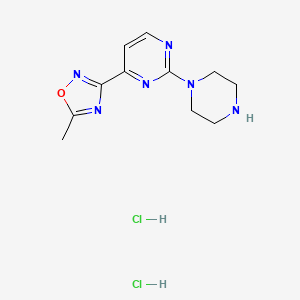

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

Descripción

Propiedades

IUPAC Name |

5-methyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O.2ClH/c1-8-14-10(16-18-8)9-2-3-13-11(15-9)17-6-4-12-5-7-17;;/h2-3,12H,4-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVMPUXKJVXMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions typically include the use of hydroxylamine hydrochloride in an alkaline ethanolic medium at elevated temperatures .

Análisis De Reacciones Químicas

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce various substituted pyrimidines .

Aplicaciones Científicas De Investigación

Biological Activities

-

Anticancer Properties

- Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , as anticancer agents. They function by modulating pathways involved in cell proliferation and apoptosis. For instance, derivatives have shown efficacy as agonists for human caseinolytic protease P (HsClpP), which is linked to mitochondrial homeostasis and cancer treatment strategies .

- Neuroprotective Effects

- Serotonergic Activity

Therapeutic Applications

| Application | Description |

|---|---|

| Anticancer Treatment | Modulation of HsClpP pathways to induce apoptosis in cancer cells. |

| Neurodegenerative Diseases | Inhibition of tau aggregation to mitigate symptoms of Alzheimer's disease and related conditions. |

| Mood Disorders | Acting as a serotonergic antagonist to alleviate symptoms of anxiety and depression. |

Case Studies

-

Study on Anticancer Efficacy

- A study published in 2024 demonstrated that derivatives of oxadiazole effectively induce apoptosis in hepatocellular carcinoma cells by activating HsClpP pathways. The findings suggest that compounds similar to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride could be developed into potent anticancer therapies .

- Research on Neuroprotection

- Serotonin Receptor Studies

Mecanismo De Acción

The mechanism of action of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The compound belongs to a broader class of pyrimidine-piperazine-oxadiazole derivatives. Key analogs and their structural distinctions are summarized below:

Substituent Variations on the Oxadiazole Ring

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine Dihydrochloride

- Structural Difference : Ethyl group replaces the methyl group at the 5-position of the oxadiazole ring.

- However, steric hindrance may reduce solubility compared to the methyl analog .

2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine Hydrochloride

- Structural Difference : Azetidine (a four-membered saturated ring) replaces the piperazine moiety.

- Implications : The smaller, rigid azetidine ring reduces conformational flexibility, which may limit interactions with larger binding pockets. The hydrochloride salt improves solubility but may compromise stability in aqueous environments .

Modifications in Linker or Core Structure

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine

- Structural Difference : Oxadiazole is connected to piperidine via a methylene bridge instead of direct attachment to pyrimidine.

- This modification may also enhance metabolic stability by shielding the oxadiazole from enzymatic degradation .

4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine Dihydrochloride

Comparative Data Table

| Compound Name | Substituent on Oxadiazole | Core Structure | Molecular Weight (g/mol) | Salt Form | Key Properties |

|---|---|---|---|---|---|

| 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride | 5-Methyl | Pyrimidine-piperazine | ~349.3 (estimated) | Dihydrochloride | High solubility, moderate lipophilicity |

| 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride | 5-Ethyl | Pyrimidine-piperazine | ~363.3 (estimated) | Dihydrochloride | Increased lipophilicity, reduced solubility |

| 2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride | 3-Azetidinyl | Pyrimidine-azetidine | ~265.7 (estimated) | Hydrochloride | Rigid structure, lower solubility |

| 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride | 5-Methoxymethyl | Pyrimidine-piperazine | ~379.3 (estimated) | Dihydrochloride | Enhanced polarity, pH-sensitive |

Research Findings and Implications

- Steric and Electronic Effects : Methyl and ethyl substitutions on the oxadiazole demonstrate a trade-off between lipophilicity and solubility. Ethyl derivatives may favor CNS penetration but require formulation optimization .

- Ring Flexibility : Piperazine analogs generally exhibit better target adaptability than azetidine derivatives, which are constrained by their smaller ring size .

- Solubility vs. Stability : Methoxymethyl and hydrochloride modifications improve solubility but may introduce instability under physiological conditions, necessitating stability studies .

Actividad Biológica

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperazine ring and an oxadiazole moiety. Its molecular formula is C_{10}H_{13Cl_2N_4O with a molecular weight of approximately 319.2 g/mol .

Synthesis

The synthesis of this compound involves multi-step reactions typically utilizing oxadiazole derivatives and piperazine. Various methods have been reported for synthesizing related compounds, highlighting the versatility of the oxadiazole scaffold in drug development .

Antimicrobial Activity

In vitro studies have demonstrated that compounds containing oxadiazole and piperazine exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to excellent activity against various bacterial strains . A comparative analysis of different derivatives is summarized in Table 1.

| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Compound C | P. aeruginosa | 18 |

Anticonvulsant Activity

Research has indicated that oxadiazole-piperazine conjugates possess anticonvulsant properties. In studies using the maximal electroshock seizure (MES) model in Wistar rats, certain derivatives demonstrated potent activity comparable to standard anticonvulsants like phenytoin . The structure-activity relationship (SAR) analysis revealed that modifications to the piperazine ring significantly influence anticonvulsant efficacy.

Neuroprotective Effects

Recent investigations into neuroprotective effects have highlighted the potential of this compound in managing neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown promising results in inhibiting acetylcholinesterase (AChE), thereby enhancing cognitive function .

Case Studies

- Study on Alzheimer's Disease : A study evaluated the effects of an oxadiazole-piperazine derivative on AChE inhibition and cognitive improvement in animal models. The compound exhibited significant inhibition with an IC50 value of 0.103 μM against AChE and improved memory retention in behavioral tests .

- Antimicrobial Efficacy : Another study assessed the antimicrobial potential of various oxadiazole derivatives against clinical isolates. The findings indicated that specific substitutions on the piperazine ring enhanced antibacterial activity, particularly against resistant strains .

Q & A

Basic: What are the primary pharmacological targets of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride, and how are they experimentally validated?

The compound is a potent and selective antagonist of 5-HT1B and 5-HT1D receptors, with pKi values of 8.5 for both receptor subtypes in rat and guinea pig models. Experimental validation includes competitive binding assays using radiolabeled ligands (e.g., [<sup>3</sup>H]-5-HT) in synaptosomal preparations. Selectivity (>100-fold over 5-HT1A, 5-HT1E, and 5-HT2C receptors) is confirmed via comparative binding studies .

Basic: What synthetic methodologies are reported for preparing this compound, and how is purity assessed?

Synthesis involves condensation of substituted pyrimidine precursors with piperazine derivatives. For example, coupling 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamidine with dimethylacetamide dimethyl acetal under reflux yields the oxadiazole ring. Purification via flash chromatography and crystallization (e.g., aqueous methanol) achieves >95% purity. Characterization employs <sup>1</sup>H NMR, ESIMS, LCMS, and HPLC .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for guidelines:

- Inhalation : Move to fresh air; seek medical attention if symptoms persist.

- Skin contact : Remove contaminated clothing; rinse with water.

- Eye exposure : Flush with water for several minutes; remove contact lenses if applicable.

- Storage : Keep in a cool, dry environment (-20°C for long-term stability). Use PPE (gloves, goggles) during handling .

Advanced: How can solubility challenges in aqueous and organic solvents be addressed for in vivo studies?

The compound exhibits poor water solubility but dissolves in DMSO (14.29 mg/mL at 25°C). For in vivo administration, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline achieves ≥1.43 mg/mL solubility. Sonication or heating (≤50°C) may enhance dissolution. Solubility must be confirmed empirically for each batch using UV-Vis spectroscopy or HPLC .

Advanced: What structural modifications improve 5-HT1B/1D antagonistic activity, and how are structure-activity relationships (SAR) analyzed?

Key modifications include:

- Oxadiazole substitution : Replacing 5-methyl with trifluoromethyl groups (e.g., 5-trifluoromethyl-1,2,4-oxadiazol-3-yl) enhances receptor affinity.

- Piperazine derivatives : N-methylpiperazine or spiro-piperidine substitutions improve blood-brain barrier penetration.

SAR studies use radioligand displacement assays and functional assays (e.g., GTPγS binding) to quantify potency and efficacy .

Advanced: How is receptor selectivity confirmed in native human neuronal tissues?

Human cerebral cortex synaptosomes are labeled with [<sup>3</sup>H]-5-HT and depolarized with KCl (15 mM). Antagonist effects on K<sup>+</sup>-evoked tritium release are measured. Co-administration with selective inhibitors (e.g., GR 127935 for 5-HT1B/1D, BRL-15572 for 5-HT1D) distinguishes receptor subtype contributions. Data are normalized to basal release rates .

Advanced: What experimental designs mitigate discrepancies in pharmacokinetic data across species?

- Species-specific metabolism : Use hepatic microsomal assays to identify cytochrome P450 isoforms involved in clearance (e.g., CYP3A4 in humans vs. CYP2D6 in rodents).

- Formulation adjustments : Tailor vehicles (e.g., PEG300 for rodents, cyclodextrins for primates) to match physiological pH and lipid solubility.

- Bioanalytical validation : Employ LC-MS/MS with isotopically labeled internal standards to quantify plasma and tissue concentrations .

Advanced: How do environmental factors (pH, temperature) influence compound stability in long-term storage?

Stability studies show:

- pH : Degradation accelerates below pH 3 (acid hydrolysis of oxadiazole ring) or above pH 8 (piperazine dealkylation).

- Temperature : Storage at -20°C retains >90% potency for 12 months vs. 70% at 4°C. Lyophilization in amber vials under nitrogen atmosphere minimizes oxidative degradation .

Advanced: What in vitro models best predict in vivo efficacy for CNS applications?

- Blood-brain barrier (BBB) permeability : Use MDCK-MDR1 monolayers to measure Papp (apparent permeability). A logP value of 2.5–3.5 is optimal.

- Functional assays : Electrophysiological recordings in rat hippocampal slices or human iPSC-derived neurons assess 5-HT1B/1D-mediated inhibition of synaptic transmission .

Advanced: How are metabolite profiles characterized, and what are the major bioactive derivatives?

- Phase I metabolites : Oxidative N-demethylation (piperazine ring) and oxadiazole ring hydroxylation dominate, identified via HRMS and <sup>13</sup>C-NMR.

- Phase II metabolites : Glucuronidation at the pyrimidine nitrogen.

In vitro hepatocyte models and in vivo bile duct-cannulated rats are used for metabolite identification. Major bioactive metabolites retain 30–50% parent compound activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.